molecular formula C18H16O6 B14313416 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde CAS No. 114475-84-2

6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde

Cat. No.: B14313416
CAS No.: 114475-84-2
M. Wt: 328.3 g/mol
InChI Key: QQXZXDACCMQCTA-UHFFFAOYSA-N
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Description

2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid , belongs to the class of amino acids. It contains a carboxylic acid group and one or more amino groups. The molecular formula is C13H12O3 .

Preparation Methods

Synthetic Routes::

Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization of reaction conditions, and purification steps.

Chemical Reactions Analysis

Reactions::

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions.

    Condensation: It can participate in condensation reactions to form larger molecules.

Common Reagents and Conditions::

    Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO).

    Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).

    Substitution: Various nucleophiles (e.g., amines, thiols).

    Condensation: Acidic or basic conditions.

Major Products::
  • Oxidation: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzoic acid.
  • Reduction: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethyl]-2,3-dimethoxybenzaldehyde.

Scientific Research Applications

This compound finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: In studies related to amino acid metabolism.

    Medicine: Investigated for potential therapeutic effects.

    Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action is context-dependent. It may involve interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

    Similar Compounds: Other aldehydes, such as benzaldehyde and vanillin.

    Uniqueness: The combination of the benzodioxole ring and the aldehyde group sets it apart.

Properties

CAS No.

114475-84-2

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde

InChI

InChI=1S/C18H16O6/c1-21-16-6-3-11(13(9-19)18(16)22-2)7-14(20)12-4-5-15-17(8-12)24-10-23-15/h3-6,8-9H,7,10H2,1-2H3

InChI Key

QQXZXDACCMQCTA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)CC(=O)C2=CC3=C(C=C2)OCO3)C=O)OC

Origin of Product

United States

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